3-Methanethiosulfonyl-N,N-dimethylpropionamide
Overview
Description
3-Methanethiosulfonyl-N,N-dimethylpropionamide is an organic compound with the chemical formula C6H13NO3S2 and a molecular weight of 211.30 g/mol . It appears as a white crystalline solid and is soluble in certain organic solvents such as alcohols and dichloromethane . This compound is primarily used as a reagent in organic synthesis, particularly for the reversible protection of amino acids and amine compounds .
Preparation Methods
The synthesis of 3-Methanethiosulfonyl-N,N-dimethylpropionamide typically involves the reaction of N,N-dimethylpropionamide with methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
[ \text{N,N-dimethylpropionamide} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} ]
In industrial settings, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to achieve high yield and purity .
Chemical Reactions Analysis
3-Methanethiosulfonyl-N,N-dimethylpropionamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different sulfur-containing products.
Protection and Deprotection: It is commonly used for the reversible protection of amino acids and amine compounds, facilitating their use in complex organic synthesis.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
3-Methanethiosulfonyl-N,N-dimethylpropionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methanethiosulfonyl-N,N-dimethylpropionamide involves its ability to react with nucleophiles, particularly sulfhydryl groups in proteins and enzymes . This reaction leads to the formation of a stable thioether bond, which can be reversed under specific conditions. The molecular targets include sulfhydryl-containing biomolecules, and the pathways involved are related to the modification and protection of these functional groups .
Comparison with Similar Compounds
3-Methanethiosulfonyl-N,N-dimethylpropionamide can be compared with other similar compounds such as:
Methanesulfonyl Chloride: Used in similar protection reactions but lacks the dimethylpropionamide moiety.
N,N-Dimethylpropionamide: A precursor in the synthesis of this compound.
Other Sulfonyl Compounds: Such as methanesulfonyl fluoride, which also serves as a protecting group but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and utility in organic synthesis and biochemical research .
Properties
IUPAC Name |
N,N-dimethyl-3-methylsulfonylsulfanylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S2/c1-7(2)6(8)4-5-11-12(3,9)10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPBDHTWMABHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400685 | |
Record name | 3-Methanethiosulfonyl-N,N-dimethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-82-1 | |
Record name | S-[3-(Dimethylamino)-3-oxopropyl] methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359436-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methanethiosulfonyl-N,N-dimethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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